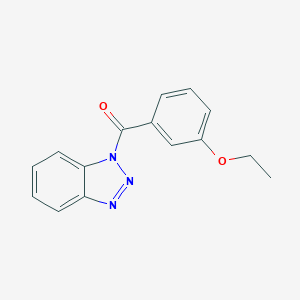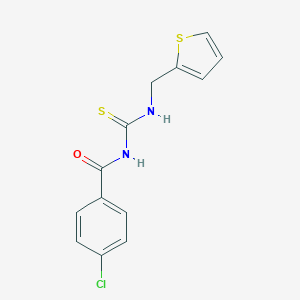
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide, also known as DADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DADMA is a derivative of acetamide and contains allyl and dimethylphenoxy groups.
科学的研究の応用
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in cancer treatment. In material science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its ability to form self-assembled monolayers on gold surfaces. In environmental science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been investigated for its potential use in wastewater treatment.
作用機序
The mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, it is believed that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide acts as a covalent modifier of proteins, specifically cysteine residues. This modification can lead to changes in protein function and activity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells. In animal studies, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide.
実験室実験の利点と制限
One advantage of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its ease of synthesis. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can be synthesized with high yields using a straightforward process. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its potential toxicity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to be toxic to certain cell lines at high concentrations. Therefore, caution should be taken when using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments.
将来の方向性
There are several future directions for the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. One direction is the investigation of its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential applications in the treatment of inflammatory and painful conditions. Another direction is the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide's potential use in cancer treatment. Further studies are needed to fully understand the anticancer properties of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential use in combination with other anticancer agents. Additionally, the potential use of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in material science and environmental science should be further investigated.
合成法
The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction of 3,4-dimethylphenol with allyl bromide in the presence of sodium hydride to form 2-(3,4-dimethylphenoxy)propene. This intermediate is then reacted with N,N-dimethylacetamide in the presence of sodium hydride to form N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is a straightforward process and can be achieved with high yields.
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C16H21NO2/c1-5-9-17(10-6-2)16(18)12-19-15-8-7-13(3)14(4)11-15/h5-8,11H,1-2,9-10,12H2,3-4H3 |
InChIキー |
ZKZNAVZFMHKNNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)

![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)